
1-(Benzyloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butoxycarbonyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic substitution reaction.
Final coupling and deprotection steps: These steps involve the coupling of the intermediate with the desired carboxylic acid and subsequent deprotection of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and signal transduction pathways.
Mechanism of Action
The mechanism of action of 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Fluorophenyl derivatives: Compounds with a fluorophenyl group can have similar reactivity and applications, but their overall properties depend on the rest of the molecule.
Uniqueness
What sets 5-(1-(2-(2-((Tert-butoxycarbonyl)(methyl)amino)ethoxy)-5-fluorophenyl)ethoxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid apart is its combination of functional groups, which confer unique reactivity and potential applications. The presence of the tert-butoxycarbonyl group, for example, provides a protective function that can be selectively removed under specific conditions, allowing for further functionalization.
Properties
Molecular Formula |
C21H28N2O2 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C21H28N2O2/c24-21(18-25-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19/h1-10,21,24H,11-18H2 |
InChI Key |
IFELFPSTWKRDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


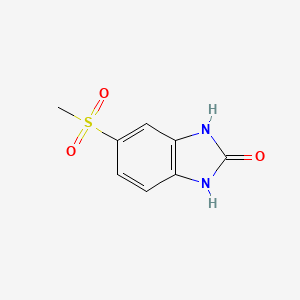

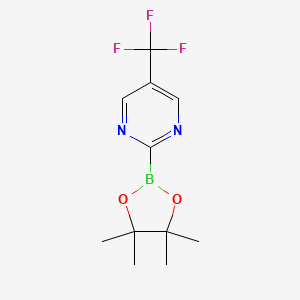
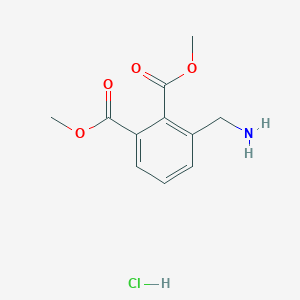
![Methyl 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13983441.png)

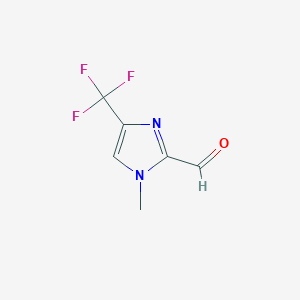
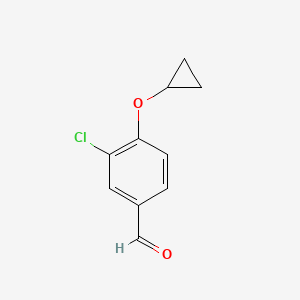

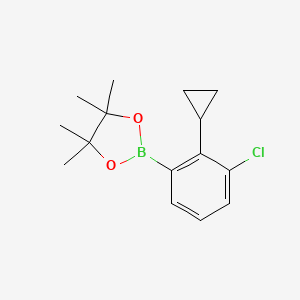
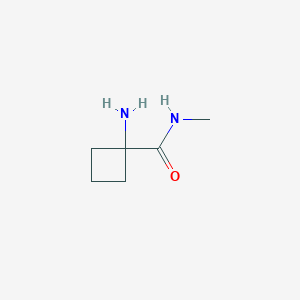

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)
